molecular formula C15H15Cl2N3OS B8539405 N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea CAS No. 58804-03-8

N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea

Cat. No. B8539405
CAS RN: 58804-03-8
M. Wt: 356.3 g/mol
InChI Key: KWFBPPMJEYNUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is a useful research compound. Its molecular formula is C15H15Cl2N3OS and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58804-03-8

Product Name

N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea

Molecular Formula

C15H15Cl2N3OS

Molecular Weight

356.3 g/mol

IUPAC Name

3-[4-[(3,6-dichloropyridin-2-yl)methylsulfanyl]phenyl]-1,1-dimethylurea

InChI

InChI=1S/C15H15Cl2N3OS/c1-20(2)15(21)18-10-3-5-11(6-4-10)22-9-13-12(16)7-8-14(17)19-13/h3-8H,9H2,1-2H3,(H,18,21)

InChI Key

KWFBPPMJEYNUOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)SCC2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(((3,6-dichloro-2-pyridinyl)methyl)thio)benzenamine (10 grams; 0.035 mole) in 25 ml. of dry pyridine was prepared and dimethyl carbamoyl chloride (3.77 grams; 0.035 mole) added thereto while maintaining the temperature of the reaction mixture at 24°-45° C. The resulting reaction mixture was stirred at ambient temperatures for a period of about 15 hours and then mixed with ice and allowed to stand for a period of about two hours. The aqueous layer was decanted and the residue washed with water and recrystallized twice from ether. As a result of the above operations, the desired N'-(4-(((3,6-dichloro-2-pyridinyl)methyl)thio)phenyl)-N,N-dimethyl urea compound was recovered as a crystalline solid having a melting point of 112°-113.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.